The synthesis of 3-bromo-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
In industrial applications, continuous flow processes are preferred for their ability to maintain consistent reaction conditions and improve scalability. Precise control over parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and minimizing by-products .
The molecular structure of 3-bromo-N-(2,2,2-trifluoroethyl)aniline can be described as follows:
The presence of both a bromine atom and a trifluoroethyl group imparts distinct chemical properties that enhance its stability and reactivity compared to similar compounds .
The canonical SMILES representation for this compound is CC1=C(C(=CC=C1)NCC(F)(F)F)Br, which illustrates its structural configuration .
3-Bromo-N-(2,2,2-trifluoroethyl)aniline can participate in various chemical reactions:
The mechanism of action for 3-bromo-N-(2,2,2-trifluoroethyl)aniline primarily involves its interaction with specific molecular targets within biological systems:
3-Bromo-N-(2,2,2-trifluoroethyl)aniline has several significant applications across various fields:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1